molecular formula C12H16F2N2 B2573680 (3S,4R)-1-Benzyl-4-(difluoromethyl)pyrrolidin-3-amine CAS No. 2413846-82-7

(3S,4R)-1-Benzyl-4-(difluoromethyl)pyrrolidin-3-amine

Cat. No.: B2573680
CAS No.: 2413846-82-7
M. Wt: 226.271
InChI Key: ILXCFTWJGQNMIP-GHMZBOCLSA-N
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Description

(3S,4R)-1-Benzyl-4-(difluoromethyl)pyrrolidin-3-amine is a chiral, fluorinated pyrrolidine derivative of high interest in pharmaceutical and medicinal chemistry research. Compounds featuring the pyrrolidine scaffold are extensively investigated as key intermediates in the synthesis of bioactive molecules and are commonly found in compounds targeting proteases or kinases . The specific stereochemistry ((3S,4R)) and the presence of the difluoromethyl group are particularly significant. Chirality is often essential for a compound's biological activity and its interaction with enzymes, while the incorporation of fluorine atoms can dramatically alter a molecule's properties, such as its metabolic stability, lipophilicity, and bioavailability . Fluorinated pyrrolidine structures similar to this compound have demonstrated relevance in central nervous system (CNS) research and have been explored as potential enzyme inhibitors . The benzyl group often serves as a protecting group in multi-step synthetic routes, allowing for further chemical modifications . This compound is intended for research applications such as method development, in-vitro testing, and as a building block for the synthesis of more complex chemical entities. It is sold For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3S,4R)-1-benzyl-4-(difluoromethyl)pyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2/c13-12(14)10-7-16(8-11(10)15)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8,15H2/t10-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXCFTWJGQNMIP-GHMZBOCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)N)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1CC2=CC=CC=C2)N)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-1-Benzyl-4-(difluoromethyl)pyrrolidin-3-amine typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving suitable precursors.

    Introduction of the Benzyl Group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the pyrrolidine ring.

    Introduction of the Difluoromethyl Group: This can be done using difluoromethylating agents under specific conditions to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-1-Benzyl-4-(difluoromethyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the existing functional groups or to reduce double bonds.

    Substitution: The benzyl and difluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution could introduce various functional groups in place of the benzyl or difluoromethyl groups.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (3S,4R)-1-Benzyl-4-(difluoromethyl)pyrrolidin-3-amine is C17H18F2N2C_{17}H_{18}F_2N_2 with a molecular weight of approximately 288.33 g/mol. The compound features a pyrrolidine ring substituted with a benzyl group and a difluoromethyl moiety, contributing to its unique chemical behavior and potential biological activity.

Drug Design and Development

Fluorinated compounds like this compound are integral in drug design due to their ability to enhance metabolic stability and bioavailability. The introduction of fluorine can significantly alter the pharmacokinetic properties of the parent compound, making it more suitable for therapeutic applications .

Key Case Studies:

  • G-Secretase Inhibitors: This compound has been investigated as a building block in the synthesis of g-secretase inhibitors, which are crucial in the treatment of Alzheimer's disease. The presence of difluoromethyl groups has been shown to improve binding affinity to target proteins involved in amyloid-beta production .
  • Neurotransmitter Receptor Modulation: Research indicates that derivatives of this compound may act as antagonists for various neurotransmitter receptors, including dopamine D4 receptors. This modulation is significant for developing treatments for psychiatric disorders .

Synthesis of Complex Molecules

The compound serves as an important intermediate in the synthesis of more complex pharmaceuticals. Its unique structure allows chemists to utilize it in various synthetic pathways, yielding compounds with potential therapeutic effects.

Synthetic Pathways:

  • The synthesis of this compound typically involves reactions that incorporate difluoromethyl groups through electrophilic fluorination methods. These methods are advantageous due to their efficiency and the reduced formation of byproducts compared to traditional synthesis techniques .

Toxicological Studies

Initial toxicological assessments suggest that while this compound exhibits promising biological activity, its safety profile must be thoroughly evaluated. Studies have indicated potential acute toxicity upon ingestion, necessitating careful handling and further research into its long-term effects on health .

Pharmacodynamics and Pharmacokinetics

Research into the pharmacodynamics of this compound reveals its potential efficacy as a therapeutic agent. The difluoromethyl substitution enhances lipophilicity, which may improve cellular uptake and receptor binding capabilities . Further studies are required to establish comprehensive pharmacokinetic profiles.

Mechanism of Action

The mechanism by which (3S,4R)-1-Benzyl-4-(difluoromethyl)pyrrolidin-3-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can influence the compound’s lipophilicity and metabolic stability, affecting its overall pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Fluorinated Pyrrolidine Derivatives

(3S,4R)-4-Fluoro-1-methylpyrrolidin-3-amine (CAS: 2343867-15-0)
  • Structure : Pyrrolidine core with a single fluorine at position 4 and a methyl group at position 1.
  • Molecular Formula : C5H11FN2 (MW: 118.15 g/mol).
  • Key Differences: The target compound replaces the methyl group with a benzyl substituent, increasing lipophilicity (logP) and steric bulk. Difluoromethyl vs. monofluorine: The CF2 group introduces stronger electron-withdrawing effects and greater metabolic stability due to reduced susceptibility to oxidative metabolism .
  • Implications: The benzyl group in the target compound may enhance binding to hydrophobic protein pockets, while the CF2 group improves bioavailability compared to monofluorinated analogs .

Piperidine-Based Analogs

(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine hydrochloride (CAS: 477600-68-3)
  • Structure : Piperidine ring (6-membered) with benzyl and dimethylamine substituents.
  • Molecular Formula : C14H22N2·2HCl (MW: 299.26 g/mol).
  • Key Differences :
    • Ring size : Piperidine’s larger ring increases conformational flexibility compared to the rigid pyrrolidine core of the target compound.
    • Substituents : The dimethylamine group may alter basicity (pKa) and solubility, while the hydrochloride salt enhances aqueous solubility.
    • Stereochemistry : (3S,4S) configuration vs. (3S,4R) in the target compound, leading to distinct spatial arrangements for target interactions.
  • Implications : Piperidine derivatives may exhibit different binding kinetics due to conformational flexibility, but the hydrochloride salt’s solubility advantage could aid formulation .

Halogen-Substituted Analogs

((3S,4R)-1-Benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl)carbamic acid tert-butyl ester
  • Structure : Pyrrolidine with a 4-chlorophenyl group and a tert-butyl carbamate.
  • Molecular Formula : C22H26ClN3O2 (MW: 416.92 g/mol).
  • Key Differences :
    • Halogen substitution : Chlorine vs. fluorine—chlorine’s larger size and lower electronegativity reduce metabolic stability but increase steric effects.
    • Carbamate group : The tert-butyl carbamate acts as a protecting group, which may hydrolyze in vivo to release the active amine, altering pharmacokinetics.

Data Table: Structural and Physicochemical Comparison

Compound Core Structure Substituents Molecular Formula MW (g/mol) Key Features
Target Compound Pyrrolidine 1-Benzyl, 4-(difluoromethyl) C12H16F2N2 ~226.27 High lipophilicity, enhanced metabolic stability
(3S,4R)-4-Fluoro-1-methylpyrrolidin-3-amine Pyrrolidine 1-Methyl, 4-fluoro C5H11FN2 118.15 Lower steric bulk, moderate bioavailability
(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine·HCl Piperidine 1-Benzyl, N,4-dimethyl C14H22N2·2HCl 299.26 Flexible ring, high solubility (salt form)
4-Chlorophenyl carbamate analog Pyrrolidine 1-Benzyl, 4-(4-chlorophenyl) C22H26ClN3O2 416.92 Bulky halogen, prodrug potential

Research Findings and Implications

  • Fluorine Effects: The difluoromethyl group in the target compound balances electron withdrawal and steric bulk, improving metabolic stability over monofluorinated or chlorinated analogs .
  • Stereochemistry : The (3S,4R) configuration optimizes spatial alignment for target binding, differing from (3S,4S) piperidine analogs, which may exhibit altered binding kinetics .
  • Salt Forms : Hydrochloride salts (e.g., piperidine analog) offer solubility advantages but require evaluation of free base vs. salt form trade-offs in drug development .

Biological Activity

(3S,4R)-1-Benzyl-4-(difluoromethyl)pyrrolidin-3-amine is a chiral compound notable for its unique structural features, including a pyrrolidine ring with a benzyl and a difluoromethyl substituent. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly neurological disorders and cancer. This article provides an overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C12H14F2N\text{C}_{12}\text{H}_{14}\text{F}_2\text{N}

Key Features:

  • Chirality: The (3S,4R) configuration plays a crucial role in its biological interactions.
  • Difluoromethyl Group: This group enhances lipophilicity and metabolic stability, influencing pharmacokinetics.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The difluoromethyl group modulates the compound's affinity for enzymes and receptors, potentially affecting neurotransmitter systems and other pathways involved in disease processes.

1. Anticancer Activity

Recent studies indicate that pyrrolidine derivatives, including this compound, exhibit significant anticancer properties. For instance:

  • Mechanism: The compound may induce apoptosis in cancer cells through the modulation of signaling pathways.
  • Research Findings: A study demonstrated that related pyrrolidine compounds showed improved cytotoxicity against hypopharyngeal tumor cells compared to standard treatments like bleomycin .

2. Neurological Applications

This compound has potential applications in treating neurological disorders:

  • Cholinesterase Inhibition: It has been noted for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .
  • Structure–Activity Relationship (SAR): Modifications in the structure have been shown to enhance selectivity and potency against these enzymes .

3. Antimicrobial Properties

There is emerging evidence supporting the antimicrobial efficacy of pyrrolidine derivatives:

  • Study Results: Compounds similar to this compound have demonstrated activity against Mycobacterium tuberculosis, suggesting potential for further development as anti-tuberculosis agents .

Comparative Analysis with Related Compounds

Compound NameStructure TypeBiological Activity
(3S,4R)-1-Benzyl-4-methylpyrrolidin-3-amineMethyl instead of difluoromethylModerate AChE inhibition
(3S,4R)-1-Benzyl-4-(trifluoromethyl)pyrrolidin-3-amineTrifluoromethyl groupEnhanced anticancer activity
(3S,4R)-1-Benzyl-4-(chloromethyl)pyrrolidin-3-amineChloromethyl groupReduced metabolic stability

Case Studies

Several case studies highlight the efficacy of this compound in different biological contexts:

  • Cancer Cell Line Study:
    • Objective: Evaluate cytotoxicity against FaDu hypopharyngeal carcinoma cells.
    • Findings: The compound exhibited higher cytotoxicity compared to traditional chemotherapeutics, indicating its potential as a lead compound for further development.
  • Alzheimer's Disease Model:
    • Objective: Assess cholinesterase inhibition.
    • Results: Compounds derived from this structure showed dual inhibition capabilities and improved cognitive function in animal models .

Q & A

Q. What are the key synthetic routes for (3S,4R)-1-Benzyl-4-(difluoromethyl)pyrrolidin-3-amine, and how are stereochemical outcomes controlled?

The synthesis typically involves multi-step processes, such as reductive amination of ketones or quaternization followed by partial reduction. For example, stereochemical control in pyrrolidine derivatives can be achieved via resolution using chiral acids (e.g., ditoluoyl tartaric acid) . The difluoromethyl group may be introduced via fluorinating agents (e.g., DAST or Deoxo-Fluor) in late-stage modifications. Reaction monitoring by TLC and purification via recrystallization or column chromatography ensures product integrity .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

Key techniques include:

  • NMR : 1^1H and 13^{13}C NMR confirm regiochemistry and stereochemistry. For instance, coupling constants in 1^1H NMR distinguish axial/equatorial protons in the pyrrolidine ring .
  • HRMS : Validates molecular weight with <2 ppm error (e.g., ESI-HRMS for [M+H]+^+) .
  • FTIR : Peaks near 1596 cm1^{-1} (C=N) and 1131 cm1^{-1} (C-F) confirm functional groups .
  • X-ray crystallography : Resolves absolute configuration for chiral centers .

Q. What safety protocols are critical when handling this compound?

  • Storage : Under inert gas (N2_2/Ar) at 2–8°C to prevent degradation .
  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact; use fume hoods due to volatility .
  • Emergency response : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How does the difluoromethyl group influence physicochemical properties?

The CF2_2H group increases lipophilicity (logP) and metabolic stability compared to non-fluorinated analogs. Fluorine’s electronegativity reduces basicity of the adjacent amine (pKa_a ~8.5 vs. ~10.5 for non-fluorinated analogs), affecting solubility and protein binding .

Advanced Research Questions

Q. How can synthetic yields be optimized for challenging steps (e.g., reductive amination)?

  • Catalysis : Use titanium(IV) isopropoxide to stabilize intermediates during reductive amination .
  • Solvent optimization : Polar aprotic solvents (e.g., DMSO) enhance reaction rates for cyclization steps .
  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during quaternization .
  • Column chromatography : Gradient elution (e.g., hexane/EtOAc) improves separation of diastereomers .

Q. What mechanistic insights explain contradictory bioactivity data in cell-based assays?

  • Metabolic interference : The difluoromethyl group may undergo oxidative defluorination, generating reactive intermediates that skew IC50_{50} values .
  • Epimerization : Under physiological pH, the chiral center at C3 may racemize, altering target binding .
  • Assay design : Use orthogonal methods (e.g., SPR for binding affinity vs. cellular viability assays) to resolve discrepancies .

Q. How can computational modeling guide SAR studies for this compound?

  • Docking studies : MD simulations (e.g., AutoDock Vina) predict binding poses to receptors like GPCRs or kinases. Focus on fluorine’s role in H-bonding or hydrophobic interactions .
  • DFT calculations : Analyze charge distribution to explain regioselectivity in electrophilic substitutions .
  • ADMET prediction : Tools like SwissADME assess permeability (e.g., BBB penetration) influenced by fluorine .

Q. What strategies resolve conflicting NMR data for diastereomeric mixtures?

  • NOESY : Identifies spatial proximity of protons (e.g., benzyl vs. pyrrolidine protons) to assign stereochemistry .
  • Chiral derivatization : Use Mosher’s acid to convert amines into diastereomeric esters for clear 1^1H NMR splitting .
  • Dynamic NMR : Variable-temperature experiments detect conformational exchange in flexible rings .

Q. How are stability studies designed to assess degradation under physiological conditions?

  • Forced degradation : Expose to pH 1–13 buffers (37°C, 24h) and analyze by HPLC-MS to identify hydrolytic or oxidative byproducts .
  • Light sensitivity : UV-vis spectroscopy tracks photodegradation (λ = 254 nm) over 72h .
  • Lyophilization : Assess thermal stability via TGA/DSC to optimize storage conditions .

Methodological Tables

Q. Table 1: Key Synthetic Steps and Conditions

StepReagents/ConditionsYield (%)Reference
Reductive AminationTi(OiPr)4_4, MeNH2_2, NaBH4_465–78
FluorinationDAST, CH2_2Cl2_2, −78°C42
Chiral ResolutionDitoluoyl-(L)-tartaric acid, EtOH90 (ee)

Q. Table 2: Analytical Data for Characterization

TechniqueKey Peaks/DataApplication
1^1H NMRδ 3.84 (s, OCH3_3), δ 7.49 (m, ArH)Regiochemistry confirmation
HRMSm/z 334.1553 ([M+H]+^+)Molecular formula validation
X-rayC–C bond length: 1.54 ÅAbsolute configuration

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